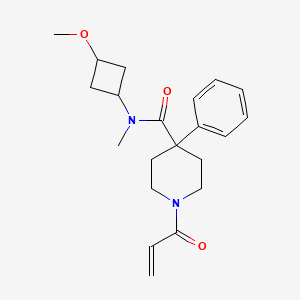![molecular formula C19H16N4O2 B2631800 4-苄基-[1,2,4]三唑并[4,3-a]喹喔啉-1-羧酸乙酯 CAS No. 261729-53-7](/img/structure/B2631800.png)
4-苄基-[1,2,4]三唑并[4,3-a]喹喔啉-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is a chemical compound with the CAS Number: 261729-53-7 and a molecular weight of 332.36 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate was confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to predict their binding affinity toward the homology model of A2B receptor .科学研究应用
合成与结构分析
合成途径与化学性质
研究重点在于 4-苄基-[1,2,4]三唑并[4,3-a]喹喔啉-1-羧酸乙酯类似物的合成及生物学评价,突出了它们作为特定受体选择性拮抗剂的潜力。研究包括开发新的合成路线以获得具有增强生物活性的衍生物。例如,Catarzi 等人(2004 年)讨论了具有对 AMPA 受体显着选择性的三唑并喹喔啉衍生物的合成,突出了该化合物在探索神经通路和潜在治疗应用中的重要性 (Catarzi, Colotta, Varano, Calabri, Filacchioni, Galli, Costagli, & Carlá, 2004).
晶体结构分析
对衍生物晶体结构的研究提供了对分子构型和与生物靶标的潜在相互作用的见解。此信息对于合理设计更有效的化合物至关重要。
生物学评价
抗菌与抗真菌活性
研究还扩展到评估衍生物的抗菌和抗真菌特性。哈桑(2013 年)合成了新的吡唑啉和吡唑衍生物,评估了它们对各种细菌和真菌菌株的生物活性。这项研究表明了这些化合物在开发新的抗菌剂中的潜力 (Hassan, 2013).
抗惊厥评价
4-苄基-[1,2,4]三唑并[4,3-a]喹喔啉-1-羧酸乙酯的衍生物已被评估其抗惊厥活性,探索它们作为癫痫和其他癫痫发作疾病的治疗剂的潜力。例如,陈等人(2007 年)合成了三唑衍生物并评估了它们在癫痫模型中的疗效和安全性,有助于了解它们的治疗潜力 (Chen, Sun, Chai, Lee, Song, & Quan, 2007).
安全和危害
作用机制
Target of Action
Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is primarily known to target DNA . It intercalates into the DNA structure, which can disrupt the normal functioning of cells .
Mode of Action
The compound Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate interacts with its target, DNA, by intercalating between the base pairs . This intercalation can cause changes in the DNA structure, affecting its replication and transcription processes .
Biochemical Pathways
The interaction of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate with DNA affects various biochemical pathways. It has been observed to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to programmed cell death or apoptosis, particularly in cancer cells .
Pharmacokinetics
Its molecular weight of 33236 suggests that it may have suitable properties for bioavailability .
Result of Action
The result of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate’s action is primarily the induction of apoptosis in cells . By intercalating into DNA and affecting the balance of pro-apoptotic and anti-apoptotic proteins, it can lead to cell death . This makes it a potential candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the compound’s stability and interaction with DNA . .
生化分析
Biochemical Properties
It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown potential as antiviral and antimicrobial agents .
Cellular Effects
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown cytotoxicity at certain concentrations .
Molecular Mechanism
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA .
属性
IUPAC Name |
ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-25-19(24)18-22-21-17-15(12-13-8-4-3-5-9-13)20-14-10-6-7-11-16(14)23(17)18/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXQKAPQOGJRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)




![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2631729.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)


![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2631734.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)